![molecular formula ClNS B100330 Thiazyl chloride CAS No. 17178-58-4](/img/structure/B100330.png)
Thiazyl chloride
Overview
Description
Thiazyl chloride (NSCl) is a compound that has been the subject of various studies due to its interesting structural, electronic, and vibrational properties. It is a precursor to other thiazyl compounds and has been used in the synthesis of novel molecule-based materials . The compound has been investigated both experimentally and theoretically, with high-resolution photoelectron spectra and ab initio calculations contributing to a deeper understanding of its ground and ionic states .
Synthesis Analysis
Thiazyl chloride can be synthesized through different methods. One approach involves the reaction of (NSCl)3 with AlCl3, which yields [NS][AlCl4] without the need for a solvent. This method provides a simple and high-yield synthesis route . Another synthesis route for thiazyl chloride involves the interaction of urethane, thionyl chloride, and pyridine in benzene, known as the Katz reagent . These methods demonstrate the versatility and reactivity of thiazyl chloride in forming various compounds.
Molecular Structure Analysis
The molecular structure of thiazyl chloride has been extensively studied using spectroscopic techniques and theoretical calculations. The infrared spectrum of solid films of thiazyl chloride has revealed the existence of two forms, one of which was interpreted in terms of the thiazyl cation (NS)+ . High-level ab initio calculations have been used to investigate the structural and electronic properties of thiazyl chloride, providing insights into its ground state and low-lying electronic states .
Chemical Reactions Analysis
Thiazyl chloride is reactive and can form various products when treated with different reagents. For instance, its reaction with thiadiazoles and organoselenium halides has been monitored by NMR spectroscopy, leading to the isolation and characterization of stable products . Additionally, thiazyl chloride reacts with 1,4-diketones to form compounds such as 3,4-dibenzoyl1,2,5-thiadiazole, with by-products also being formed depending on the reagents used .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazyl chloride have been deduced from spectroscopic studies and theoretical calculations. The He(I) photoelectron and low-resolution infrared spectra of thiazyl bromide, derived from thiazyl chloride, have provided information on the ionization energy and fundamental vibrations of the molecule . The ultraviolet photoelectron spectra of thiazyl chloride have revealed several ionic states and provided insights into the orbital character of the molecule .
Scientific Research Applications
Interaction with 1,4-Diketones
- Thiazyl chloride reacts with 1,4-diketones to form compounds such as 3,4-dibenzoyl1,2,5-thiadiazole. Different by-products are formed depending on the specific diketones used (Laaman, Meth–Cohn, & Rees, 2002).
Spectroscopic Studies
- Spectroscopic studies of thiazyl chloride have provided insights into its electronic structure and properties. For instance, photoelectron and infrared spectra studies have led to the development of new methods to synthesize related molecules (Allaf, Matti, Suffolk, & Watts, 1989).
Infrared Spectrum Investigation
- Infrared spectrum analysis of solid films of thiazyl chloride reveals the existence of different forms of the molecule, providing insights into its physical properties (Emken, Hedberg, & Decius, 1997).
High-Resolution FTIR Spectroscopy
- Detailed analysis of the ν1 band of thiazyl chloride using high-resolution FTIR spectroscopy has led to the assignment of rovibrational constants, enhancing the understanding of its molecular behavior (Robertson & McNaughton, 2006).
Photoelectron Spectra Analysis
- The ultraviolet photoelectron spectra of thiazyl chloride have been studied, providing valuable information about its ionic states and orbital characteristics (Dekock, Shehfeh, Lloyd, & Roberts, 1976).
Molecular Devices
- Thiazyl chloride and related thiazyl radicals have been investigated for their potential applications in molecular conductors, magnets, and switchable materials (Rawson, Alberola, & Whalley, 2006).
Safety And Hazards
properties
IUPAC Name |
azanylidyne(chloro)-λ4-sulfane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClNS/c1-3-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVIYFTZAHMHIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#SCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70938043 | |
Record name | Thiazyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazyl chloride | |
CAS RN |
17178-58-4 | |
Record name | Thiazyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017178584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiazyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Citations
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